molecular formula C16H12O4 B103540 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one CAS No. 19152-39-7

3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one

Cat. No.: B103540
CAS No.: 19152-39-7
M. Wt: 268.26 g/mol
InChI Key: AZEHEBLLFINCCX-LREOWRDNSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises two aromatic rings:

  • Ring A: 1,3-Benzodioxol-5-yl (a fused dioxole ring), providing electron-donating properties due to the oxygen atoms.

Chalcones are recognized for their diverse biological activities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9,17H,10H2/b7-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEHEBLLFINCCX-LREOWRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination mechanism:

  • Deprotonation : A base deprotonates the ketone (4-hydroxyacetophenone) to form an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 1,3-benzodioxole-5-carbaldehyde.

  • Elimination : A water molecule is eliminated, forming the α,β-unsaturated ketone.

The general reaction equation is:

1,3-Benzodioxole-5-carbaldehyde+4-HydroxyacetophenoneBaseThis compound+H2O\text{1,3-Benzodioxole-5-carbaldehyde} + \text{4-Hydroxyacetophenone} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}

Standard Reaction Conditions

ParameterTypical Conditions
Solvent Ethanol, methanol, or aqueous ethanol
Base Sodium hydroxide (10–20%), potassium hydroxide
Temperature Reflux (70–80°C)
Reaction Time 4–8 hours
Workup Acidification, filtration, recrystallization

Yields under these conditions typically range from 60% to 75%. Prolonged reaction times or excess base may lead to side products such as over-oxidized derivatives.

Industrial Production Methods

Industrial synthesis prioritizes scalability, cost-efficiency, and minimal waste. Key advancements include:

Continuous Flow Reactors

Continuous flow systems enhance reaction control and reproducibility:

  • Residence Time : 30–60 minutes

  • Throughput : 5–10 kg/hour

  • Yield Improvement : 80–85% due to precise temperature and mixing control.

Solvent and Catalyst Optimization

FactorLaboratory MethodIndustrial Method
Solvent EthanolRecyclable ionic liquids
Catalyst Homogeneous NaOHHeterogeneous solid catalysts
Purification Column chromatographyCrystallization with recycle

Solid catalysts (e.g., MgO/Al₂O₃ composites) reduce waste and enable catalyst reuse, lowering production costs by ~20%.

Optimization Strategies for Enhanced Yield

Base Selection and Molar Ratios

  • Strong Bases (NaOH, KOH) : Faster reaction kinetics but risk over-oxidation.

  • Weak Bases (Na₂CO₃) : Slower reactions but higher selectivity.

  • Optimal Molar Ratio : 1:1.2 (aldehyde:ketone) to ensure complete conversion of the limiting reagent.

Solvent Effects

  • Polar Protic Solvents (MeOH, EtOH) : Favor enolate formation but may require higher temperatures.

  • Aprotic Solvents (DMF, THF) : Rarely used due to poor solubility of phenolic reactants.

Temperature and Time Trade-offs

Temperature (°C)Time (hours)Yield (%)Purity (%)
7066892
8047289
9036585

Higher temperatures reduce reaction time but increase side reactions, as evidenced by the purity drop at 90°C.

Purification and Characterization

Recrystallization Protocols

  • Solvent Pair : Ethanol/water (7:3 v/v)

  • Recovery Efficiency : 85–90%

  • Purity Post-Crystallization : ≥98% (HPLC)

Spectroscopic Characterization

  • IR Spectroscopy : Key peaks at 1645 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic), and 3300 cm⁻¹ (O-H stretch).

  • ¹H NMR (DMSO-d₆) : δ 7.8 (d, J=15.6 Hz, 1H, CH=CO), δ 6.9–7.3 (m, 6H, aromatic), δ 5.6 (s, 2H, OCH₂O).

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or saturated ketones. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

Chemistry Applications

Building Block for Organic Synthesis

  • This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the formation of more complex organic molecules. Researchers utilize it in the synthesis of other functionalized derivatives that possess unique properties.

Reagent in Organic Reactions

  • 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one acts as a reagent in several organic reactions, including:
    • Oxidation : It can be oxidized to yield quinones or other oxidized derivatives.
    • Reduction : The propenone linkage can be reduced to form saturated ketones or alcohols.
    • Substitution Reactions : Electrophilic and nucleophilic substitutions on the aromatic rings can produce various substituted derivatives.

Biological Applications

Antimicrobial Activity

  • Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains has been documented in several research studies.

Antioxidant Properties

  • The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, which helps mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

  • Research has shown potential anti-inflammatory effects, suggesting its use in treating conditions characterized by inflammation.

Medical Applications

Potential Therapeutic Agent

  • This compound has garnered attention for its potential role in treating diseases such as cancer and neurodegenerative disorders. Its mechanisms of action are believed to involve modulation of cellular processes and signaling pathways.

Case Studies

  • In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. Further research is ongoing to explore its efficacy and safety in clinical settings.

Industrial Applications

Material Development

  • Due to its unique chemical properties, this compound is utilized in the development of new materials, such as polymers and dyes. Its incorporation into polymer matrices can enhance material properties.
Application Area Specific Use
ChemistryBuilding block for organic synthesis; reagent in organic reactions
BiologyAntimicrobial agent; antioxidant; anti-inflammatory
MedicinePotential therapeutic agent for cancer and neurodegenerative diseases
IndustryDevelopment of new materials (polymers, dyes)

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of chalcones is highly dependent on substituent patterns. Key comparisons include:

Cardamonin
  • Structure : 2',4'-Dihydroxyphenyl (Ring A); unsubstituted phenyl (Ring B).
  • Activity: IC50 = 4.35 μM (highest inhibitory activity among non-piperazine chalcones) .
  • Key Insight : Hydroxyl groups at ortho and para positions on Ring A enhance activity. The absence of substitutions on Ring B minimizes steric hindrance.
Compound 2j
  • Structure : 4-Bromo-2-hydroxy-5-iodophenyl (Ring A); 4-fluorophenyl (Ring B).
  • Activity : IC50 = 4.703 μM .
  • Key Insight : Electronegative substituents (Br, F) at para positions on both rings improve potency.
Compound 2h
  • Structure : 4-Chloro-2-hydroxy-5-iodophenyl (Ring A); 4-methoxyphenyl (Ring B).
  • Activity : IC50 = 13.82 μM .
  • Key Insight : Substitution with Cl (less electronegative than Br) and methoxy (electron-donating) reduces activity compared to 2j.
Pyrazoline Derivative (Compound 2)
  • Structure : Derived from 1-(2-furyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one, with a p-methylsulfonyl group on Ring B.
  • Activity : 57.44% DPP-4 inhibition at 100 μM .

Substitution Trends and SAR

  • Electronegativity : Substituents like Br, F, and hydroxyl groups improve activity, while methoxy or bulky groups reduce potency .
  • Positional Effects :
    • Para-substitutions on Ring B (e.g., hydroxyl in the target compound) favor hydrogen bonding.
    • Meta-substitutions (e.g., iodine in cluster 6 chalcones) correlate with lower activity .
  • Ring A Modifications : The 1,3-benzodioxol group in the target compound offers a rigid, electron-rich scaffold, contrasting with single substituents like halogens or methoxy in other chalcones.

Data Table: Comparative Analysis of Chalcones

Compound Name Ring A Substituents Ring B Substituents Activity (IC50 or Inhibition %) Reference
3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one 1,3-Benzodioxol-5-yl 4-hydroxyphenyl Not reported -
Cardamonin 2',4'-dihydroxyphenyl Unsubstituted IC50 = 4.35 μM
Compound 2j 4-bromo-2-hydroxy-5-iodo 4-fluorophenyl IC50 = 4.703 μM
Compound 2h 4-chloro-2-hydroxy-5-iodo 4-methoxyphenyl IC50 = 13.82 μM
Pyrazoline derivative (Compound 2) 1,3-Benzodioxol-5-yl, furyl p-methylsulfonyl 57.44% inhibition

Biological Activity

3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one, commonly known as 4'-Hydroxy-3,4-(methylenedioxy)chalcone , is a naturally occurring compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₆H₁₂O₄
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 19152-39-7
  • MDL Number : MFCD00076038

The compound features a benzodioxole moiety, which is often associated with various biological activities, including antioxidant and anti-inflammatory effects.

Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

Research Findings :

  • A study demonstrated that this compound significantly decreased reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as an antioxidant agent .
  • In vitro assays revealed that it inhibits lipid peroxidation, suggesting protective effects against cellular damage .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines.

Case Studies :

  • In Vivo Study : In a murine model of inflammation, administration of the compound led to a marked reduction in paw edema and inflammatory markers, showcasing its therapeutic potential in inflammatory diseases .
  • Cell Culture Experiments : Treatment of macrophages with this compound resulted in decreased expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), further supporting its anti-inflammatory role .

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. It has been studied for its effects on various cancer cell lines.

Key Findings :

  • In breast cancer cells, the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Another study indicated that it inhibited cell proliferation and migration in colorectal cancer cells by downregulating matrix metalloproteinases (MMPs) .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has demonstrated effectiveness against several bacterial strains.

Study Data :

  • A recent assay showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-MIC concentrations, suggesting its potential as a natural antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The electron-donating ability of the hydroxyl groups allows the compound to neutralize free radicals.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways leads to reduced expression of inflammatory mediators.
  • Apoptotic Induction : Activation of intrinsic apoptotic pathways in cancer cells results in programmed cell death.

Q & A

Advanced Research Question

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, suppressing decomposition .
  • Protection/deprotection : Protect hydroxyl groups (e.g., as acetates) during condensation to prevent oxidation, followed by acidic deprotection .
  • PEG-mediated reactions : Achieve >90% yields by eliminating solvent evaporation steps and reducing byproduct formation .

What spectroscopic techniques are essential for characterizing the purity and structure of this chalcone?

Basic Research Question

  • ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton integrations (e.g., benzodioxole protons at δ 6.7–7.1 ppm) and carbonyl carbon signals (δ 188–190 ppm) .
  • FT-IR : Detect α,β-unsaturated ketone stretching (νC=O ~1650 cm⁻¹; νC=C ~1600 cm⁻¹) .
  • Elemental analysis : Validate purity (e.g., C: 67.2%, H: 4.2% for C₁₆H₁₂O₄) with ≤0.3% deviation from theoretical values .

What methodological considerations are critical when evaluating the biological activity (e.g., antimicrobial, enzyme inhibition) of this compound in vitro?

Advanced Research Question

  • DPP-4 inhibition assay : Use fluorometric kits with Gly-Pro-AMC substrate; IC₅₀ values should be validated against sitagliptin as a control .
  • Cytotoxicity screening : Employ MTT assays on L929 fibroblasts to ensure selective activity (IC₅₀ > 100 µM for non-toxic profiles) .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination, noting chalcones’ higher efficacy against fungi (e.g., Aspergillus niger) than bacteria .

How does the choice of refinement software (e.g., SHELXL) impact the accuracy of crystallographic data for this compound, particularly in cases of twinning or disorder?

Advanced Research Question

  • Twinning : SHELXL’s TWIN and BASF commands refine data from non-merohedral twins, common in chalcones with flexible substituents .
  • Disorder modeling : Split-atom refinement for overlapping benzodioxole rings improves R-factor convergence (e.g., from 0.10 to 0.038) .
  • Validation tools : PLATON checks for missed symmetry and hydrogen-bonding networks, critical for publishing in Acta Crystallographica .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.